(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-3-methyl-butyramide (S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478582
InChI: InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC=C(C=C1)Cl)C(C)C)N
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13478582

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-3-methyl-butyramide -

Specification

Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name (2S)-2-amino-N-[(4-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
Standard InChI Key OHZJDCFWJHRQRN-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)Cl)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=CC=C(C=C1)Cl)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC=C(C=C1)Cl)C(C)C)N

Introduction

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral organic compound with potential applications in medicinal chemistry. This compound is characterized by its stereospecific configuration, which is denoted by the (S)-prefix, indicating the specific spatial arrangement of its atoms.

Synthesis

While specific synthesis protocols for this compound are not detailed in the search results, the general approach for synthesizing similar amides involves:

  • Reacting an appropriate amine with an acyl chloride or anhydride.

  • Employing stereospecific reagents or catalysts to ensure the desired (S)-configuration.

  • Purification using chromatographic techniques to isolate the pure enantiomer.

Potential Applications

This compound's structure suggests possible utility in:

  • Pharmaceutical Development: The presence of a chiral center and functional groups like amides and aromatic rings makes it a candidate for drug discovery, particularly in targeting enzymes or receptors that require specific stereochemistry.

  • Antimicrobial Activity: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth or interact with microbial enzymes.

  • Chemical Biology Studies: Its stereospecificity allows it to serve as a model compound for studying chirality-dependent interactions in biological systems.

Analytical Data

The following techniques are typically used to characterize compounds like (S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-3-methyl-butyramide:

  • Nuclear Magnetic Resonance (NMR): To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and aromatic rings.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Difference
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-3-methyl-butyramideC15H22Cl2N2O317.25Contains two chlorine atoms on the benzyl ring
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramideC15H31N3O269.43Features a cyclohexane ring instead of benzene

Research Gaps and Future Directions

  • Pharmacological Studies: The biological activity of this compound remains unexplored in detail.

  • Synthetic Optimization: Developing cost-effective and scalable synthetic routes would enhance its accessibility for research.

  • Chirality Effects: Investigating how its stereochemistry influences interactions with biological targets could provide insights into enantioselective drug design.

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